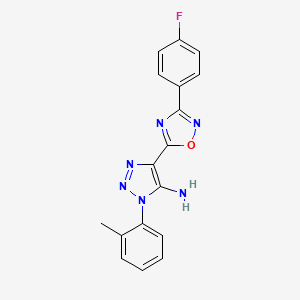![molecular formula C12H21NO5 B2405442 methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate CAS No. 1228032-16-3](/img/structure/B2405442.png)
methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, and the esterification is achieved using methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.
Esterification: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Esterification: Methanol in the presence of a catalyst like sulfuric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Free amino acid derivative.
Esterification: Methyl ester of the amino acid.
Substitution: Substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s reactivity is primarily due to the presence of the ester and amide functional groups, which can undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-5-oxohexanoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2S)-2-[[(benzyloxy)carbonyl]amino]-5-oxohexanoate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic processes. The Boc group is easily removable under mild acidic conditions, making it a versatile protecting group in organic synthesis .
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-8(14)6-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWDFUZLUYDFB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


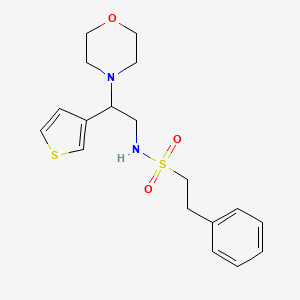
![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)
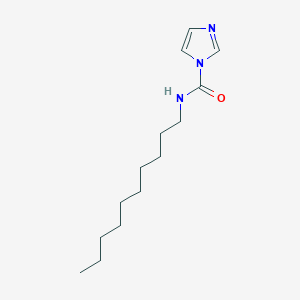

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
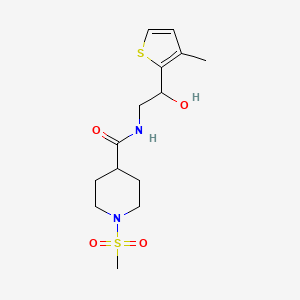
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
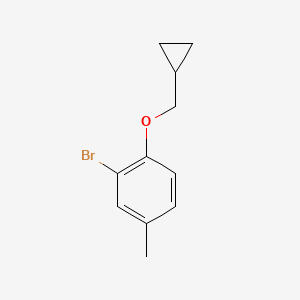
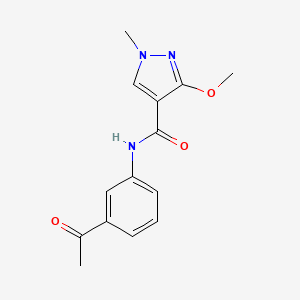
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
